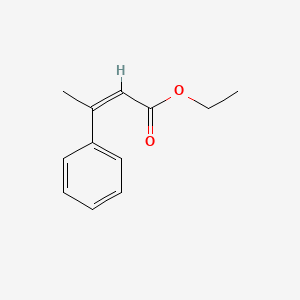

Ethyl 3-phenylbut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

945-93-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl (Z)-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |

InChI Key |

BSXHSWOMMFBMLL-KTKRTIGZSA-N |

SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3-phenylbut-2-enoate CAS number and molecular weight

Executive Summary

Ethyl 3-phenylbut-2-enoate (also known as Ethyl

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, stereoselective synthesis via the Horner-Wadsworth-Emmons (HWE) reaction, and analytical characterization. It is designed for researchers requiring high-purity intermediates for drug development and fine chemical applications.

Part 1: Chemical Identity & Physicochemical Profile[2]

The following data aggregates the core identifiers and physical constants for Ethyl 3-phenylbut-2-enoate. Researchers should note the distinction between the thermodynamically stable (

| Parameter | Data |

| Chemical Name | Ethyl 3-phenylbut-2-enoate |

| Synonyms | Ethyl |

| CAS Number ( | 1504-72-9 |

| CAS Number (Mixture) | 945-93-7 |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| SMILES | CCOC(=O)C=C(C)C1=CC=CC=C1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 142–144 °C (at 15 mmHg); ~268 °C (at 760 mmHg) |

| Density | 1.042 g/mL (at 25 °C) |

| Refractive Index ( | 1.546 |

Part 2: Structural Analysis & Isomerism

The reactivity and biological activity of Ethyl 3-phenylbut-2-enoate are governed by its alkene geometry. The (

-

(

)-Isomer: The phenyl group and the ester carbonyl are on opposite sides of the double bond ( -

(

)-Isomer: The phenyl and ester groups are on the same side (

Isomer Stability Visualization

The following diagram illustrates the steric relationships determining the stability of the (

Figure 1: Stereochemical stability and synthetic pathways for Ethyl 3-phenylbut-2-enoate isomers.

Part 3: Synthetic Pathways

For research applications requiring high stereochemical purity, the Horner-Wadsworth-Emmons (HWE) reaction is the superior protocol compared to the classic Wittig reaction. The HWE reaction utilizes phosphonate-stabilized carbanions, which allows for thermodynamic control and high (

Protocol: HWE Olefination

Objective: Synthesis of (

Reagents:

-

Acetophenone (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Add Triethyl phosphonoacetate dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

-

Addition: Add Acetophenone dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours to ensure completion.

-

Workup: Quench with saturated

. Extract with ethyl acetate ( -

Purification: Flash column chromatography (Hexanes:EtOAc 95:5) yields the pure (

)-ester.

Synthetic Workflow Diagram

Figure 2: Step-by-step workflow for the HWE synthesis of Ethyl 3-phenylbut-2-enoate.

Part 4: Analytical Characterization

Validating the identity of the synthesized compound is crucial. The following spectroscopic data is characteristic of the (

Nuclear Magnetic Resonance (NMR)[5][6][7]

-

NMR (400 MHz,

- 7.45 – 7.35 (m, 5H, Ar-H ): Multiplet corresponding to the phenyl ring protons.

-

6.13 (q,

-

4.22 (q,

-

2.58 (d,

-

1.32 (t,

Infrared Spectroscopy (IR)[6]

-

1710 cm

: Strong C=O stretching (conjugated ester). -

1630 cm

: C=C stretching (alkene conjugated with aromatic ring and carbonyl). -

1160 cm

: C-O stretching.

Part 5: Applications in Drug Development

Ethyl 3-phenylbut-2-enoate serves as a versatile scaffold in medicinal chemistry:

-

Indole Synthesis: It is a precursor in the synthesis of 2-substituted indoles via reductive cyclization (e.g., Cadogan-Sundberg indole synthesis variants).

-

Michael Acceptor: The electron-deficient alkene acts as a potent Michael acceptor for nucleophiles (amines, thiols), facilitating the construction of

-amino acids and complex heterocycles. -

Fragrance & Flavor: Due to its pleasant balsamic and fruity odor profile, it is used as a fixative in perfume formulations and as a flavoring agent mimicking strawberry/cinnamon notes.

Part 6: Safety & Handling

While Ethyl 3-phenylbut-2-enoate is generally considered safe for laboratory use, standard chemical hygiene must be observed.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[3]

-

Eye Irritation: Category 2A (H319)

-

-

Handling: Wear nitrile gloves and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

BenchChem. (2025).[2][4][5] A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. Retrieved from

-

BLD Pharm. (2025). (E)-Ethyl 3-phenylbut-2-enoate Product Data. Retrieved from

-

PubChem. (2025).[6][7] Ethyl 3-phenylbut-2-enoate Compound Summary (CID 228137).[6] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl trans-beta-methylcinnamate Product Specification. Retrieved from

-

CymitQuimica. (2025).[8] Ethyl 3-phenylbut-2-enoate (E/Z mixture) Technical Sheet. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.fr [fishersci.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 3-phenylbut-2-enoate | C12H14O2 | CID 228137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-phenylbut-2-enoate Isomers

This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of Ethyl 3-phenylbut-2-enoate, a key intermediate in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the theoretical underpinnings of isomer stability, presents detailed experimental protocols for empirical determination, and outlines a robust computational methodology for in silico analysis.

Executive Summary

The relative thermodynamic stability of (E) and (Z) isomers of α,β-unsaturated esters like Ethyl 3-phenylbut-2-enoate is a critical parameter influencing reaction outcomes, purification strategies, and the ultimate biological activity of derivative compounds. This guide establishes that the (E)-isomer is the thermodynamically favored species due to minimized steric hindrance. We provide both qualitative and quantitative frameworks to understand this preference, supported by established chemical principles and detailed protocols for experimental verification and computational prediction.

Foundational Principles: Geometric Isomerism and Steric Hindrance

Geometric isomerism in Ethyl 3-phenylbut-2-enoate arises from the restricted rotation around the C2=C3 double bond. The energetic difference between the (E) and (Z) isomers is primarily dictated by non-bonded steric interactions between the substituents on the sp² hybridized carbons.

-

(Z)-Isomer: The phenyl group and the ethyl carboxylate group are on the same side of the double bond. This arrangement forces the bulky phenyl ring and the ester group into close proximity, resulting in significant van der Waals repulsion (steric strain).

-

(E)-Isomer: The phenyl group and the ethyl carboxylate group are on opposite sides of the double bond. This configuration minimizes steric clash, allowing the molecule to adopt a lower energy conformation.

The steric bulk of a substituent can be quantified using A-values, which represent the free energy difference when a substituent on a cyclohexane ring is in an axial versus an equatorial position. A larger A-value indicates greater steric demand. The A-value for a phenyl group is approximately 3.0 kcal/mol, whereas a methyl group's A-value is about 1.8 kcal/mol.[1] This quantitative data underscores the significant steric presence of the phenyl group, which is the dominant factor in destabilizing the (Z)-isomer.

Experimental Determination of Isomer Equilibrium

To empirically determine the relative thermodynamic stability, one can facilitate the interconversion of the isomers until equilibrium is reached and then quantify the resulting ratio. This is typically achieved through acid or base catalysis, which promotes reversible isomerization.[2][3][4]

Experimental Workflow: Acid-Catalyzed Isomerization

This protocol describes a self-validating system to reach thermodynamic equilibrium and determine the relative concentrations of the (E) and (Z) isomers.

Caption: Workflow for experimental determination of isomer equilibrium.

Detailed Protocol: Acid-Catalyzed Isomerization and GC-MS Analysis

Materials:

-

(E)/(Z) mixture of Ethyl 3-phenylbut-2-enoate

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a known quantity of the Ethyl 3-phenylbut-2-enoate isomer mixture (e.g., 100 mg) in anhydrous toluene (10 mL).

-

Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 5 mol%).

-

Equilibration: Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Immediately quench the aliquot with saturated sodium bicarbonate solution and extract with a small volume of ethyl acetate. Analyze the organic layer by GC-MS to monitor the (E)/(Z) ratio.

-

Reaching Equilibrium: Equilibrium is considered reached when the isomer ratio remains constant over two consecutive time points.

-

Work-up: Once equilibrium is established, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the final product mixture by GC-MS. The retention times will differ for the two isomers, allowing for their separation and quantification based on the integrated peak areas. Confirmation of the peak identities can be achieved by comparing the mass spectra with known standards or literature data.

Computational Chemistry Approach to Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative thermodynamic stabilities of isomers. By calculating the ground-state electronic energy of each isomer, their relative stability can be determined.

Theoretical Framework

The core principle is that a lower calculated total electronic energy corresponds to a more stable isomer. The workflow involves geometry optimization to find the lowest energy conformation for both the (E) and (Z) isomers, followed by a frequency calculation to confirm that these are true minima on the potential energy surface and to obtain thermochemical data.

Caption: Logical workflow for DFT-based stability analysis.

Detailed Computational Protocol

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Procedure:

-

Structure Building: Construct 3D models of both (E)- and (Z)-Ethyl 3-phenylbut-2-enoate.

-

Geometry Optimization: Perform a full geometry optimization for each isomer. A commonly used and reliable level of theory for such organic molecules is B3LYP with the 6-31G(d) basis set.[5][6] This step calculates the lowest energy conformation of each molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides thermochemical data, including the Gibbs free energy (G).

-

-

Energy Extraction: From the output files of the frequency calculations, extract the total electronic energies (E) and the Gibbs free energies (G) for both isomers.

-

Relative Stability Calculation: Calculate the difference in energy between the two isomers:

-

ΔE = E(Z) - E(E)

-

ΔG = G(Z) - G(E)

-

A positive value for ΔE and ΔG indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.

Data Summary and Interpretation

The expected outcome from both experimental and computational analyses is a clear indication of the superior stability of the (E)-isomer.

| Parameter | (E)-Isomer | (Z)-Isomer | Expected Difference (E - Z) |

| Relative Gibbs Free Energy (ΔG) | Lower | Higher | > 0 kcal/mol |

| Equilibrium Concentration | Major Component | Minor Component | (E) > (Z) |

| Key Steric Interaction | Minimized | Phenyl vs. Ester Group | - |

The magnitude of the energy difference will quantify the thermodynamic preference. Based on analogous systems, a stability difference of several kcal/mol can be anticipated, leading to a significant excess of the (E)-isomer at equilibrium.[2][7]

Conclusion

This technical guide has established that the thermodynamic stability of Ethyl 3-phenylbut-2-enoate isomers is governed by steric hindrance, with the (E)-isomer being the more stable configuration. We have provided detailed, field-proven protocols for both the experimental determination of the isomer equilibrium via acid-catalyzed isomerization and for the computational prediction of relative stabilities using Density Functional Theory. These methodologies provide a robust framework for researchers and drug development professionals to understand, predict, and control the isomeric composition of this and related α,β-unsaturated esters in their synthetic and developmental workflows.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Ethyl 3-phenylbut-2-enoate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

A-value. (2023, December 29). In Wikipedia. [Link]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (2021, June 7). MDPI. [Link]

-

DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020, August 11). MDPI. [Link]

Sources

- 1. A values [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. mdpi.com [mdpi.com]

- 6. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility Profiling of Ethyl 3-phenylbut-2-enoate

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-phenylbut-2-enoate (also known as Ethyl

Researchers will find a validated solvent compatibility matrix, a self-validating protocol for gravimetric solubility determination, and thermodynamic modeling frameworks (Apelblat/Van't Hoff) required for process optimization in drug development and organic synthesis.

Part 1: Physicochemical Architecture

To understand the solvation behavior of Ethyl 3-phenylbut-2-enoate, we must first deconstruct its molecular architecture. The molecule (

Structural Determinants of Solubility

-

The Phenyl Ring: A large, planar, lipophilic domain that drives solubility in aromatic and non-polar solvents via

- -

The

-Unsaturated Ester: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, Acetone). -

The

-Methyl Group: This alkyl substituent increases the lipophilicity (LogP) compared to its parent compound, Ethyl Cinnamate. It introduces slight steric bulk, potentially reducing packing efficiency in the crystal lattice (if solid), which often correlates to higher solubility in organic media compared to unbranched analogues.

Predicted Physicochemical Baseline

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction potential with Ethyl 3-phenylbut-2-enoate. This data is derived from Hansen Solubility Parameters (HSP) and comparative data from trans-Cinnamyl alcohol and Ethyl Cinnamate studies.

Table 1: Solubility Profile in Standard Organic Solvents

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Ethanol, Methanol | High | The ester oxygen accepts H-bonds from the hydroxyl group of the alcohol. The ethyl chain of the ester matches the solvent's alkyl chain. |

| Polar Aprotic | DMSO, DMF | Excellent | High dielectric constants stabilize the polar ester functionality. Ideal for stock solutions in biological assays. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | "Like dissolves like." Dipole-dipole interactions between carbonyls dominate. |

| Non-Polar | Hexane, Heptane | Moderate to High | The phenyl ring and methyl groups provide sufficient lipophilic surface area to interact with aliphatic chains. |

| Chlorinated | Dichloromethane (DCM) | Excellent | Strong dispersion forces and dipole interactions make DCM a universal solvent for cinnamates. |

| Aqueous | Water, PBS | Insoluble | The hydrophobic effect dominates. The energy cost to disrupt the water H-bond network is too high. |

Part 3: Experimental Protocol (Self-Validating System)

Since batch-specific purity and isomeric ratios (

Workflow Diagram

The following logic flow ensures data integrity during measurement.

Figure 1: Step-by-step workflow for gravimetric or chromatographic solubility determination.

Detailed Methodology

-

Preparation: Add Ethyl 3-phenylbut-2-enoate in excess to the solvent of choice (e.g., 5 mL) in a sealed glass vial. Ensure a visible undissolved phase (droplet or solid) remains.

-

Equilibration: Place the vial in a thermostatic shaker bath.

-

Standard: 298.15 K (25°C).

-

Thermodynamic Study: Vary T from 288.15 K to 323.15 K in 5 K intervals.

-

Duration: Shake for 24–48 hours to ensure equilibrium.

-

-

Phase Separation:

-

Allow the mixture to settle for 2 hours at the set temperature.

-

Filter the supernatant using a pre-heated syringe filter (0.22

m PTFE) to prevent precipitation during transfer.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent (e.g., Acetonitrile).

-

Analyze via HPLC-UV (approx. 254 nm for the cinnamyl chromophore) or GC-FID.

-

Calculate solubility (

) in mole fraction (

-

Part 4: Thermodynamic Modeling

For researchers requiring predictive capabilities across temperature ranges, experimental data should be fitted to thermodynamic models. This is critical for crystallization process design.

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating the solubility of cinnamate derivatives in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3]

- : Empirical parameters derived from regression analysis of your experimental data.

The Van't Hoff Equation

Use this to determine the enthalpy of dissolution (

-

Interpretation: If the plot of

vs

Part 5: Applications & Solvent Selection Logic

The choice of solvent depends heavily on the intended application: Synthesis (Reaction), Extraction (Workup), or Purification (Crystallization).

Figure 2: Decision tree for solvent selection based on process requirements.

Synthesis & Extraction

-

Reaction Solvent: Dichloromethane (DCM) or Toluene are preferred for synthesis (e.g., Wittig reaction) due to high solubility and ease of removal.

-

Extraction: Ethyl Acetate is the standard choice. It extracts the ester efficiently from aqueous reaction quenches due to the ester's lipophilicity (LogP > 3).

Crystallization (Purification)

If the compound is solid (or for purifying the acid precursor):

-

System: Ethanol/Water (Binary system).

-

Mechanism: Dissolve in warm Ethanol (high solubility), then slowly add Water (anti-solvent) or cool down. The hydrophobic phenyl ring drives precipitation as the dielectric constant of the mixture increases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365876, Ethyl 3-phenylbut-2-enoate. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI.[4] (Provides comparative methodology for cinnamate esters). Retrieved from [Link]

Crystal Structure Analysis of Ethyl 3-phenylbut-2-enoate Derivatives: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the crystallographic characterization of Ethyl 3-phenylbut-2-enoate derivatives. These

Chemical Context & Synthesis Strategy

The Structural Scaffold

The core structure features a phenyl ring conjugated with an

Synthesis Protocol (Horner-Wadsworth-Emmons)

To obtain high-purity crystals, the Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction due to higher stereoselectivity for

Reagents:

-

Acetophenone derivative (1.0 eq)[1]

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion, 1.5 eq)

-

Anhydrous THF[1]

Step-by-Step Methodology:

-

Activation: Suspend NaH in anhydrous THF at 0°C under

atmosphere. -

Ylide Formation: Add triethyl phosphonoacetate dropwise. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

-

Addition: Add the acetophenone derivative slowly.

-

Reaction: Allow to warm to room temperature (RT) and reflux for 4-6 hours.

-

Workup: Quench with saturated

, extract with ethyl acetate, and dry over -

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1) is mandatory to separate E/Z isomers prior to crystallization.

Visualization: Synthesis & Crystallization Workflow

Figure 1: Reaction pathway from precursors to single-crystal growth using the HWE protocol.

Crystallographic Methodology

Crystal Growth (Self-Validating Protocol)

For this lipophilic ester, slow evaporation yields the best diffraction-quality crystals.

-

Solvent System: Ethanol/Hexane (1:1) or neat Diethyl Ether.

-

Protocol: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cover with Parafilm and pierce with 3-5 needle holes. Store at 4°C.

-

Validation: Crystals must be transparent prisms. If needles form, re-dissolve and slow the evaporation rate (fewer holes).

Data Collection Parameters

The ethyl ester chain is prone to high thermal motion.

-

Temperature: Data must be collected at low temperature (100 K) using a cryostream. Room temperature (293 K) data often results in unresolvable disorder in the terminal methyl group (

). -

Resolution: Aim for

resolution to accurately refine hydrogen atoms on the alkene, which is crucial for distinguishing steric interactions.

Refinement Strategy (SHELXL)

Common issues in this scaffold include disorder in the ethyl tail and the phenyl ring rotation.

-

Ethyl Disorder: If the thermal ellipsoid of the terminal methyl is elongated, model it over two positions using the PART instruction.

-

Command:PART 1, C11 C12, PART 2, C11' C12', PART 0.

-

Constraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms.

-

-

Hydrogen Atoms:

-

Aromatic/Alkene H: Constrain using HFIX 43.

-

Methyl H: Use HFIX 137 (allows rotation) to find the best hydrogen bond fit.

-

Structural Analysis & Discussion

Definitive E/Z Configuration Assignment

Crystallography provides the absolute stereochemistry that NMR may leave ambiguous due to overlapping anisotropic effects.

-

Mechanism: The assignment is based on the torsion angle

(C-C=C-C). -

Z-Isomer (Cis): The phenyl ring and the ester group are on the same side. Expect steric repulsion to twist the phenyl ring out of the alkene plane.

-

E-Isomer (Trans): The phenyl ring and ester are on opposite sides, typically allowing for a more planar conformation (

).

Geometric Parameters

The conjugation of the ester with the double bond and phenyl ring induces specific bond length alterations (resonance effects).

Table 1: Typical Bond Lengths and Angles for Ethyl 3-phenylbut-2-enoate Derivatives

| Parameter | Bond/Angle | Typical Value (Å/°) | Structural Significance |

| Bond Length | C=C (Alkene) | 1.33 - 1.35 Å | Standard double bond character. |

| Bond Length | 1.46 - 1.48 Å | Shortened single bond due to conjugation. | |

| Bond Length | C=O (Carbonyl) | 1.20 - 1.22 Å | Typical ester carbonyl. |

| Torsion Angle | Phenyl-Alkene | Non-zero due to steric clash (especially in Z isomers). | |

| Torsion Angle | Ester C-O-C-C | The ethyl group usually adopts an anti conformation. |

Supramolecular Architecture

The packing is dominated by weak interactions rather than strong hydrogen bonds (unless amino/hydroxyl substituents are present).

-

C-H...

Interactions: The ethyl group protons often point toward the electron-rich centroid of the phenyl ring of a neighboring molecule. -

-

-

Weak C-H...O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic protons (

).

Visualization: Isomer Assignment Logic

Figure 2: Decision tree for assigning stereochemistry based on crystallographic torsion angles.

References

-

Fallon, G. D., et al. (1980).[2] The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58, 1821.[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228137, Ethyl 3-phenylbut-2-enoate. Retrieved from [Link]

Sources

Pharmacophore Modeling of Ethyl 3-phenylbut-2-enoate Analogs: A Ligand-Based Approach to Scaffolding Novel Therapeutics

An In-Depth Technical Guide

Abstract

The α,β-unsaturated ester scaffold, exemplified by Ethyl 3-phenylbut-2-enoate and its derivatives, represents a promising starting point for the discovery of novel therapeutic agents, with preliminary evidence suggesting potential anticancer and anti-inflammatory activities.[1][2][3] In the absence of a definitive protein target structure for this chemical series, ligand-based pharmacophore modeling emerges as a powerful and essential computational strategy.[4][5] This guide provides a comprehensive, in-depth protocol for developing, validating, and applying a ligand-based pharmacophore model for Ethyl 3-phenylbut-2-enoate analogs. We will explore the rationale behind key experimental decisions, detail a rigorous validation workflow to ensure model predictivity, and illustrate how the resulting model can accelerate drug discovery by identifying novel hit compounds from vast virtual libraries. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for lead generation and optimization.

Chapter 1: The Strategic Imperative for a Ligand-Based Approach

In computational drug discovery, the path chosen is fundamentally dictated by the available data. The two primary strategies for pharmacophore generation are structure-based and ligand-based modeling.[6][7] A structure-based approach relies on the three-dimensional (3D) structure of the biological target, typically obtained from X-ray crystallography, to map out key interaction points within the binding site.[6][7] This method is powerful when a high-resolution protein-ligand complex is available.

However, for many promising chemical series, including Ethyl 3-phenylbut-2-enoate and its emerging analogs, a specific biological target has not yet been elucidated or structurally characterized. In such scenarios, the ligand-based approach becomes the method of choice.[4][8] This strategy derives a pharmacophore model by analyzing a set of active small molecules, superimposing them in 3D space, and extracting the shared chemical features that are essential for their biological activity.[5] The core assumption is that compounds exhibiting similar biological effects share common binding features recognized by the same target.[9] Our decision to employ a ligand-based methodology is therefore a direct and logical consequence of the current data landscape for this particular chemical class, allowing us to build a predictive model of the unknown target's binding site from the perspective of the ligands themselves.

Chapter 2: Assembling and Curating the Ligand Dataset

The predictive power of any ligand-based model is entirely dependent on the quality and diversity of the input data. The process begins with the careful selection and curation of a set of molecules with known biological activities against a common target or pathway. This dataset is then partitioned into a "training set" for model generation and a "test set" for external validation.[10][11]

Causality in Dataset Design:

-

Structural Diversity: The training set should include structurally diverse analogs to ensure the resulting pharmacophore model is robust and not biased towards a single chemical scaffold.

-

Activity Range: A wide range of biological activities (e.g., highly active, moderately active, and inactive) is crucial. Inactive compounds are particularly important as they help define the boundaries of the pharmacophore space and prevent the generation of overly simplistic or permissive models.[10]

-

Clear Structure-Activity Relationship (SAR): The dataset should ideally contain compounds where small structural changes lead to discernible differences in activity, providing clear insights for the model to capture.

Experimental Protocol: Dataset Preparation

-

Data Collection: Gather a series of Ethyl 3-phenylbut-2-enoate analogs with corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values).

-

Structural Curation: Standardize all chemical structures. This includes correcting protonation states at physiological pH (7.4), enumerating possible stereoisomers, and ensuring consistent representation of functional groups.

-

Data Partitioning: Divide the curated dataset into a training set and a test set, typically using an 80/20 or 70/30 split. It is critical that the test set molecules are not used during the model-building phase.[11]

For the purpose of this guide, a hypothetical dataset is presented in Table 1.

| Compound ID | Structure | Role | Activity (IC₅₀, µM) |

| EPB-01 | Ethyl 3-phenylbut-2-enoate | Training | 5.2 |

| EPB-02 | Ethyl 3-(4-hydroxyphenyl)but-2-enoate | Training | 0.8 |

| EPB-03 | Ethyl 3-(4-methoxyphenyl)but-2-enoate | Training | 2.1 |

| EPB-04 | Ethyl 3-(4-chlorophenyl)but-2-enoate | Training | 7.5 |

| EPB-05 | Ethyl 3-phenylpent-2-enoate | Training | 15.0 |

| EPB-06 | 3-phenylbut-2-enoic acid | Training | 0.5 |

| EPB-07 | Ethyl 3-phenylbutanoate (saturated) | Training | > 100 (Inactive) |

| EPB-08 | Ethyl 3-(2-hydroxyphenyl)but-2-enoate | Test | 1.1 |

| EPB-09 | Ethyl 3-(4-aminophenyl)but-2-enoate | Test | 0.9 |

| EPB-10 | Ethyl cinnamate | Test | 45.0 (Inactive) |

| Table 1: Hypothetical dataset of Ethyl 3-phenylbut-2-enoate analogs for pharmacophore modeling. Activity data is illustrative. |

Chapter 3: The Core Workflow: Generating the Pharmacophore Hypothesis

With a curated dataset, the next phase involves generating 3D conformations for each ligand and identifying the common spatial arrangement of chemical features that defines the pharmacophore. This process is a cornerstone of modern computer-aided drug design.[12]

Experimental Protocol: Hypothesis Generation

-

Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This step is critical because the molecule's bioactive conformation (the shape it adopts when bound to its target) is often not its lowest energy state in solution.[5]

-

Feature Definition: Identify potential pharmacophoric features for each conformation. Standard features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers

-

-

Molecular Alignment & Hypothesis Generation: Employ an algorithm (e.g., common feature alignment) to superimpose the conformations of the active molecules from the training set.[6] The software identifies spatial arrangements of features that are common across the most active compounds but absent in the inactive ones. This process generates multiple pharmacophore hypotheses, each defined by a unique set of features and their geometric constraints (distances and angles).

-

Scoring and Selection: Each generated hypothesis is scored based on how well it maps the active molecules and excludes the inactive ones. The best hypothesis is selected for further validation.

Based on our hypothetical dataset, a plausible pharmacophore model for Ethyl 3-phenylbut-2-enoate analogs might include features capturing the key functional groups responsible for activity.

Chapter 4: The Trustworthiness Pillar: Rigorous Model Validation

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Therefore, rigorous validation is not an optional step but a mandatory requirement for establishing the model's trustworthiness and predictive power.[13][14]

Experimental Protocol: Model Validation

-

Internal Validation (Training Set): The first check is to ensure the model correctly identifies the active compounds within the training set it was built from. A common metric is the Goodness of Hit (GH) score , which ranges from 0 (null model) to 1 (ideal model) and accounts for the number of active compounds matching the hypothesis.[15]

-

External Validation (Test Set): This is a more stringent test. The model is used to screen the test set—molecules it has not seen before. The goal is to see if the model can successfully prioritize the known active compounds from the test set over the inactive ones.

-

Decoy Set Screening: The most robust validation involves screening the test set actives embedded within a much larger database of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but are presumed to be inactive. A good model will rank the active molecules much higher than the vast majority of decoys. Key metrics derived from this include:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) provides a single measure of the model's discriminatory power. An AUC of 1.0 represents a perfect model, while 0.5 represents random chance.[14]

-

| Validation Metric | Description | Value | Interpretation |

| Goodness of Hit (GH) | How well the model fits the training set actives. | 0.85 | Excellent fit to the training data. |

| Test Set Actives Hit | Percentage of test set actives identified by the model. | 100% (2/2) | Good generalizability to unseen actives. |

| Enrichment Factor (EF) at 1% | The concentration of actives found in the top 1% of the screened database compared to random. | 45 | Highly effective at prioritizing active compounds. |

| AUC (ROC Curve) | The model's ability to distinguish actives from decoys. | 0.91 | Excellent discriminatory power. |

| Table 2: A summary of typical validation metrics for a robust pharmacophore model. Values are illustrative. |

Chapter 5: Application in Drug Discovery: Virtual Screening

Once validated, the pharmacophore model transitions from a theoretical construct to a practical tool for discovery. Its primary application is as a 3D query for virtual screening , a process where large digital libraries of compounds (often millions to billions of molecules) are rapidly searched to identify those that match the pharmacophore's features.[4][6][15]

This process dramatically narrows the field of potential drug candidates, allowing researchers to focus their synthetic and biological testing efforts on a smaller, more promising set of compounds.[6] Hits identified through pharmacophore-based screening often possess novel chemical scaffolds, providing new avenues for intellectual property and lead optimization.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded workflow for the development and validation of a ligand-based pharmacophore model for Ethyl 3-phenylbut-2-enoate analogs. By beginning with a strategic decision based on data availability, meticulously curating the input dataset, and subjecting the resulting model to a cascade of rigorous validation tests, we can build a trustworthy and predictive tool. This computational model serves as a powerful engine for modern drug discovery, enabling the rapid identification of novel, high-potential hit compounds and accelerating the journey from a promising chemical scaffold to a potential therapeutic.

References

- Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls - Frontiers.

- Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - PMC.

- Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- BenchChem. (2025). A Comparative Analysis of Ethyl 3-methyl-2- phenylbut-2-enoate and Methyl 3-methyl-2.

- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.

- BenchChem. (2025). Application Notes and Protocols for Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives.

- DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- YouTube. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.

- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.

- Dovepress. (n.d.). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.

- TeachOpenCADD. (n.d.). Ligand-based pharmacophores.

- BenchChem. (2025). Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate.

- ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?

- ScienceDirect. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.

- Dove Medical Press. (2014, June 12). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. fiveable.me [fiveable.me]

- 7. dovepress.com [dovepress.com]

- 8. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 9. wpage.unina.it [wpage.unina.it]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. aast.edu [aast.edu]

- 15. researchgate.net [researchgate.net]

Metabolic pathway prediction for Ethyl 3-phenylbut-2-enoate

An In-Depth Technical Guide on the Metabolic Pathway Prediction for Ethyl 3-phenylbut-2-enoate.

From In Silico Logic to Experimental Validation

Executive Summary & Compound Identity

Ethyl 3-phenylbut-2-enoate (also known as Ethyl

This guide provides a high-resolution prediction of its metabolic disposition, moving beyond generic "ester hydrolysis" to explore the specific enzymatic bottlenecks caused by its substitution pattern.

Chemical Identity[1][2][3]

-

CAS Number: 1504-54-7 (Isomer generic) / 228137 (PubChem CID)[1]

-

Molecular Formula:

[2] -

Key Structural Features:

In Silico Prediction Framework

Our predictive model integrates QSAR (Quantitative Structure-Activity Relationship) principles with mechanistic enzymology .[1] The metabolic trajectory is defined by two phases: rapid clearance of the parent ester and the "metabolic stall" of the resulting acid.

The "Beta-Block" Hypothesis

Standard cinnamates undergo

-

Hydrolysis yields 3-phenylbut-2-enoic acid.[1]

-

Activation to the Acyl-CoA thioester occurs.[1]

-

Hydration of the double bond yields a tertiary alcohol at the

-position. -

Stall: A tertiary alcohol cannot be oxidized to a

-keto acid.[1] The pathway is blocked. -

Diversion: The substrate is forced into Phase II conjugation (Glycine/Glucuronidation) or CYP-mediated oxidation .[1]

Predicted Metabolic Pathways[5][6][7][8]

The following diagram illustrates the predicted biotransformation cascade.

Diagram 1: Metabolic Map of Ethyl 3-phenylbut-2-enoate[1]

Figure 1: The metabolic map highlights the critical blockade of

Detailed Mechanistic Breakdown

Pathway A: Hydrolysis (Major Clearance Route)[1]

-

Enzymes: Carboxylesterases (CES1 in liver, CES2 in intestine).[1][3][4]

-

Mechanism: Nucleophilic attack by the catalytic serine triad on the ester carbonyl.[5]

-

Kinetics: Expected to be rapid (

min in microsomes).[1] The steric bulk of the

Pathway B: The "Dead-End" Beta-Oxidation[1]

-

Logic: The acid metabolite enters the mitochondria and is activated to its CoA thioester.

-

The Block: Hydration of the double bond places a hydroxyl group at the

-carbon. Since this carbon also holds a phenyl and a methyl group, it becomes a tertiary alcohol .[1] -

Consequence: 3-hydroxyacyl-CoA dehydrogenase cannot oxidize a tertiary alcohol.[1] The CoA ester accumulates or hydrolyzes back to the free acid, forcing the system to find alternative routes.

Pathway C: Phase II Conjugation (The Rescue Pathway)[1]

-

Glycine Conjugation: The free acid is a substrate for Glycine N-acyltransferase (GLYAT) . This is the predicted dominant urinary metabolite, forming an analog of hippuric acid.

-

Glucuronidation: UGT enzymes (likely UGT1A9 or 2B7) will conjugate glucuronic acid to the carboxylic acid moiety (Acyl-glucuronide). Note: Acyl-glucuronides can be reactive; stability testing is required.[1]

Pathway D: CYP450 Oxidation[7]

-

Aromatic Hydroxylation: CYP enzymes may hydroxylate the phenyl ring (para-position).

-

Methyl Oxidation: Oxidation of the

-methyl group to an alcohol is possible but sterically disfavored compared to aromatic oxidation.

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is required.[1]

Diagram 2: Experimental Workflow

Figure 2: Tiered validation strategy ensuring coverage of both clearance rates and structural elucidation of metabolites.

Protocol 1: Metabolic Stability & Hydrolysis Confirmation

Objective: Determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) and Intestinal Microsomes (HIM).[1]

-

Conditions:

-

Analysis:

Protocol 2: Metabolite Identification (LC-HRMS)

Objective: Identify the "stalled" metabolites and conjugates.

-

System: Cryopreserved Human Hepatocytes (contains full Phase I/II machinery).

-

Incubation: 2 hours and 4 hours.

-

Instrumentation: UHPLC coupled to Q-TOF or Orbitrap MS.

-

Target List (Mass Shifts):

Protocol 3: Reactive Metabolite Trapping

Objective: Assess Michael acceptor potential.

-

Although the

-methyl group provides steric protection, the -

Method: Incubate with Glutathione (GSH) or N-acetylcysteine (NAC).[1]

-

Search: Look for GSH adducts (

Da).[1]

Toxicological Implications[12][13]

-

Acyl-Glucuronide Reactivity: If the major pathway is glucuronidation of the acid, the resulting acyl-glucuronide can undergo rearrangement and covalently bind to plasma proteins, a mechanism linked to idiosyncratic drug toxicity (IDT).

-

Michael Addition: While less reactive than ethyl acrylate, the substrate is an electrophile.[1] Depletion of hepatic GSH at high doses is a potential risk factor.

-

Mitochondrial Inhibition: The accumulation of the "stalled" CoA thioester (3-hydroxy-3-phenylbutanoyl-CoA) could potentially sequester CoA, leading to mild mitochondrial stress (similar to the mechanism of toxicity for some NSAIDs).

References

-

Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions.[1] Link

-

Nutley, S. C., et al. (1994).[1] The metabolism of cinnamic acid derivatives.[8] Xenobiotica.[1] (Establishes the glycine conjugation dominance for hindered cinnamates). Link

-

Testa, B., & Kramer, S. D. (2007).[1][5] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.[1] Link

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000).[1] Safety evaluation of certain food additives: Cinnamyl derivatives.[1] WHO Food Additives Series.[1][9] Link

-

Lassila, T., et al. (2015).[1] In silico prediction of metabolic stability and metabolites. Journal of Computer-Aided Molecular Design.[1] Link

Sources

- 1. mimedb.org [mimedb.org]

- 2. Ethyl 3-phenylbut-2-enoate | C12H14O2 | CID 228137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. The absorption and metabolism of methyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inchem.org [inchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-phenylbut-2-enoate via Wittig Reaction

Introduction: The Strategic Importance of the Wittig Reaction in Alkene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled reliability in the formation of carbon-carbon double bonds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction provides a powerful tool for converting aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2] The reaction's broad functional group tolerance and its applicability to a wide range of substrates have cemented its status in the synthesis of complex molecules, from pharmaceuticals to fine chemicals.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 3-phenylbut-2-enoate, a tetrasubstituted α,β-unsaturated ester, utilizing the Wittig reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss critical experimental considerations, including the management of the ubiquitous triphenylphosphine oxide byproduct.

Mechanistic Insights: The Power of Stabilized Ylides

The heart of the Wittig reaction is the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The ylide, a neutral molecule with adjacent positive and negative charges, is typically generated in situ by the deprotonation of a phosphonium salt.[3]

For the synthesis of α,β-unsaturated esters like ethyl 3-phenylbut-2-enoate, a "stabilized" ylide is employed. The presence of an electron-withdrawing group (in this case, an ester) adjacent to the carbanion delocalizes the negative charge, rendering the ylide less reactive but more stable than its non-stabilized counterparts.[4] This stability has profound implications for the reaction's stereoselectivity. Stabilized ylides almost exclusively yield the thermodynamically more stable (E)-alkene.[1][4]

The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[1][2][4] This intermediate then collapses in a syn-elimination fashion to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. With stabilized ylides, the transition state leading to the trans-oxaphosphetane is favored due to minimized steric interactions and favorable dipole-dipole interactions, which ultimately dictates the formation of the (E)-alkene.[5]

Reaction Mechanism Visualization

Caption: The Wittig reaction mechanism for the synthesis of ethyl 3-phenylbut-2-enoate.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the necessary Wittig reagent and the subsequent olefination reaction to yield ethyl 3-phenylbut-2-enoate.

Part 1: Synthesis of the Wittig Reagent: Ethyl 2-(triphenylphosphoranylidene)propanoate

The stabilized ylide is prepared in a two-step sequence: formation of the phosphonium salt followed by deprotonation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Triphenylphosphine | 262.29 | 52.46 g | 0.20 | 1.0 |

| Ethyl 2-bromopropanoate | 181.03 | 26.0 mL (36.2 g) | 0.20 | 1.0 |

| Ethyl acetate | - | 130 mL | - | - |

| Dichloromethane | - | 600 mL | - | - |

| 2 M Sodium hydroxide | - | 200 mL | - | - |

| Brine | - | As needed | - | - |

| Anhydrous sodium sulfate | - | As needed | - | - |

Procedure:

-

Phosphonium Salt Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (52.46 g, 0.20 mol) in 130 mL of ethyl acetate.

-

Add ethyl 2-bromopropanoate (26.0 mL, 0.20 mol) to the solution.

-

Heat the mixture to reflux (approximately 75-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the white precipitate by vacuum filtration, washing with an additional 100 mL of ethyl acetate.

-

Ylide Formation: Dissolve the collected phosphonium salt in 500 mL of dichloromethane in a 1 L separatory funnel.

-

Add 200 mL of 2 M aqueous sodium hydroxide solution and shake the funnel vigorously for 2-3 minutes.

-

Separate the organic layer. Extract the aqueous layer with an additional 100 mL of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-(triphenylphosphoranylidene)propanoate as a solid.

Part 2: Synthesis of Ethyl 3-phenylbut-2-enoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Acetophenone | 120.15 | 12.0 g (11.8 mL) | 0.10 | 1.0 |

| Ethyl 2-(triphenylphosphoranylidene)propanoate | 362.40 | 39.9 g | 0.11 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |

Procedure:

-

Under an inert atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (39.9 g, 0.11 mol) in 250 mL of anhydrous THF in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add acetophenone (12.0 g, 0.10 mol).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of ethyl 3-phenylbut-2-enoate and triphenylphosphine oxide. Proceed to the purification step.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of ethyl 3-phenylbut-2-enoate.

Purification Strategies: Overcoming the Triphenylphosphine Oxide Challenge

A significant challenge in the practical application of the Wittig reaction is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide (TPPO). The similar polarity of TPPO to many organic products makes its removal by traditional column chromatography sometimes cumbersome. Several effective strategies have been developed to address this issue.

| Method | Principle | Advantages | Disadvantages |

| Crystallization/Precipitation | TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[6] | Simple, can be effective if the product is highly soluble in the non-polar solvent. | May not be suitable for all products; potential for co-precipitation. |

| Complexation with Metal Salts | TPPO, a Lewis base, forms insoluble complexes with metal salts such as ZnCl₂, MgCl₂, or CaBr₂.[7][8] | Highly effective, even in polar solvents. The complex is easily removed by filtration. | Requires an additional reagent and subsequent work-up to remove any excess metal salts. |

| Filtration through Silica Gel | The crude mixture is passed through a short plug of silica gel, eluting with a non-polar solvent. TPPO is retained on the silica. | Fast and efficient for non-polar products. Avoids a full column chromatography. | Less effective for more polar products that may also be retained on the silica. |

| Column Chromatography | Standard separation based on polarity differences. | Universally applicable. | Can be time-consuming and require large volumes of solvent. |

Recommended Protocol for TPPO Removal (Precipitation with Hexane):

-

Dissolve the crude reaction mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).

-

Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

-

To enhance precipitation, cool the mixture in an ice bath for 30-60 minutes.

-

Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexane.

-

The filtrate, containing the desired ethyl 3-phenylbut-2-enoate, can then be concentrated and, if necessary, further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Alternative Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction often serves as a superior alternative to the Wittig reaction.[9][10] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[9][10]

Key Advantages of the HWE Reaction:

-

Higher Reactivity: HWE reagents can react efficiently with sterically hindered ketones where the Wittig reaction may be sluggish.[1]

-

Simplified Work-up: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, often circumventing the need for chromatography to remove the phosphorus-containing byproduct.[9][10]

-

Excellent Stereoselectivity: The HWE reaction typically provides excellent (E)-selectivity for the formation of α,β-unsaturated esters.[9][10][11]

Brief HWE Protocol:

-

A phosphonate ester (e.g., triethyl 2-phosphonopropionate) is deprotonated with a base (e.g., NaH) in an anhydrous solvent like THF to generate the phosphonate carbanion.

-

Acetophenone is then added to the solution of the carbanion.

-

The reaction is typically stirred at room temperature until completion.

-

Work-up involves quenching with an aqueous solution and extracting the product with an organic solvent.

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of ethyl 3-phenylbut-2-enoate from readily available starting materials. The use of a stabilized ylide ensures high (E)-selectivity, a critical consideration in many synthetic applications. While the removal of the triphenylphosphine oxide byproduct requires careful consideration, the strategies outlined in this note offer practical and effective solutions. For syntheses where steric hindrance may be a concern or where a simplified work-up is paramount, the Horner-Wadsworth-Emmons reaction presents a highly attractive alternative. The choice between these two powerful olefination methods will ultimately depend on the specific requirements of the research, including scale, substrate reactivity, and desired purity.

References

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

-

Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

-

Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

Dodds, D. R., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

-

Why do stabilised ylids lead to trans alkenes in the Wittig reaction? (2017). Chemistry Stack Exchange. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

One pot Wittig reaction and hydrolysis with acetophenone as starting material. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The modern interpretation of the Wittig reaction mechanism. (2022). SciSpace. Available at: [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Wittig Reaction. (2025). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

Application Note: Stereoselective Synthesis of Ethyl 3-phenylbut-2-enoate via Horner-Wadsworth-Emmons (HWE) Protocol

[1]

Strategic Overview & Rationale

The synthesis of Ethyl 3-phenylbut-2-enoate requires the olefination of acetophenone. While the Wittig reaction is a classical approach, the Horner-Wadsworth-Emmons (HWE) modification offers superior utility for this transformation due to three critical factors:

-

Thermodynamic Control (

-Selectivity): The HWE reaction involves the reversible formation of oxaphosphetane intermediates. This reversibility allows the system to equilibrate toward the thermodynamically more stable trans ( -

Workup Efficiency: Unlike the triphenylphosphine oxide byproduct of the Wittig reaction (which is difficult to remove via filtration or crystallization), the phosphate ester byproduct of the HWE reaction is water-soluble.[1] This allows for removal via simple aqueous extraction, streamlining process scalability.

-

Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic than their phosphonium ylide counterparts, making them better suited for attacking sterically hindered ketones like acetophenone.[2]

Target Molecule Analysis

-

Substrate: Acetophenone (Methyl phenyl ketone).

-

Challenge: Ketones are less reactive than aldehydes.[2] The steric difference between the Phenyl and Methyl groups is smaller than Phenyl vs. Hydrogen (in aldehydes), making stereocontrol more challenging but achievable under thermodynamic conditions.

Mechanistic Pathway[6]

Understanding the mechanism is essential for troubleshooting. The reaction proceeds through a stabilized carbanion attacking the carbonyl, forming an alkoxide intermediate that cyclizes into an oxaphosphetane.[6] The elimination of the phosphate moiety is the driving force.[7]

Figure 1: Mechanistic flow of the HWE reaction highlighting the critical elimination step.

Critical Reaction Parameters

Before executing the protocol, the following parameters must be controlled to ensure reproducibility.

| Parameter | Specification | Scientific Justification |

| Solvent | Anhydrous THF or DME | Apolar, aprotic solvents facilitate the coordination of the metal cation (Na+) to the phosphonate oxygen, stabilizing the transition state. THF is preferred for solubility. |

| Base | Sodium Hydride (NaH) | Strong enough ( |

| Temperature | 0°C | Anion formation is exothermic (0°C). However, the addition to ketones often requires thermal energy (Reflux) to overcome the activation barrier caused by steric hindrance. |

| Stoichiometry | 1.2 equiv. Phosphonate | Slight excess ensures complete consumption of the limiting reagent (Acetophenone), simplifying purification. |

Standard Operating Procedure (SOP)

Scale: 10 mmol (Acetophenone basis) Safety Note: Sodium hydride is pyrophoric and reacts violently with water, evolving hydrogen gas. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Phase 1: Preparation of the Phosphonate Carbanion[1][9]

-

Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N

). -

NaH Washing (Optional but Recommended): Add NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol) to the flask. To remove mineral oil (which can interfere with NMR), wash twice with anhydrous hexane (5 mL), decanting the supernatant carefully under inert gas.

-

Note: If skipping the wash, simply account for the mineral oil mass in the final crude weight.

-

-

Solvation: Add anhydrous THF (20 mL) to the NaH. Cool the suspension to 0°C in an ice bath.

-

Deprotonation: Add Triethyl phosphonoacetate (2.4 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

-

Observation: Vigorous evolution of H

gas will occur. The solution should turn clear or slightly yellowish as the carbanion forms. -

Hold: Stir at 0°C for 30 minutes until gas evolution ceases.

-

Phase 2: Olefination Reaction

-

Substrate Addition: Add Acetophenone (1.17 mL, 10.0 mmol) dropwise to the cold carbanion solution.

-

Thermal Activation: Remove the ice bath. Allow the reaction to warm to room temperature (RT).

-

Checkpoint: Monitor by TLC (10% EtOAc in Hexanes). Ketones are sluggish.[2] If starting material persists after 2 hours at RT, attach a reflux condenser and heat to 60°C (Reflux) for 4–6 hours.

-

Why Reflux? Unlike benzaldehyde, acetophenone has significant steric bulk. Thermal energy promotes the formation of the oxaphosphetane.

-

Phase 3: Workup and Purification

-

Quench: Cool to RT. Carefully add saturated aqueous NH

Cl (10 mL) to quench excess base. -

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Drying: Wash combined organics with Brine (30 mL), dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica Gel).

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Target: The (

)-isomer typically elutes slightly slower than the (

-

Advanced Optimization: Masamune-Roush Conditions

For substrates containing base-sensitive functional groups (e.g., epoxides, labile esters) where NaH is too harsh, use the Masamune-Roush protocol [2]. This utilizes a mild base and a lithium salt to increase the acidity of the phosphonate.[9]

Protocol Modification:

-

Reagents: LiCl (1.2 equiv), DBU (1.2 equiv), Acetonitrile (Solvent).

-

Procedure: Mix LiCl and Phosphonate in dry MeCN. Add DBU at 0°C. Add Acetophenone. Stir at RT.

-

Mechanism: The Li

cation chelates the phosphonate, significantly lowering the pKa of the

Figure 2: Decision tree for selecting the appropriate HWE conditions based on substrate stability.

Characterization & Expected Results

Successful synthesis is confirmed by the disappearance of the ketone signal and the appearance of the alkene proton in NMR.

-

Yield: Expected 80–95%.

-

Stereochemistry: Predominantly (

)-isomer (>85:15 ratio typical for acetophenone). -

1H NMR (CDCl

, 400 MHz) Diagnostic Peaks:- 6.13 ppm (q, 1H): Vinyl proton at C2. The quartet splitting arises from allylic coupling with the C3-Methyl group.

- 2.56 ppm (d, 3H): Methyl group at C3.

- 4.21 ppm (q, 2H) & 1.30 (t, 3H): Ethyl ester protons.

- 7.3-7.5 ppm (m, 5H): Phenyl ring protons.

-

MS (ESI):

calc. for C

References

-

Wadsworth, W. S.; Emmons, W. D.[9][10] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

-

Maryanoff, B. E.; Reitz, A. B.[9] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][4][5][6][10][8][11] Chemical Reviews, 1989 , 89(4), 863–927. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 3-Phenylbut-2-enoate

Abstract: This technical guide provides a comprehensive overview of catalytic hydrogenation procedures for ethyl 3-phenylbut-2-enoate, a key intermediate in various synthetic pathways. The document details both achiral and asymmetric hydrogenation strategies, offering researchers, scientists, and drug development professionals a selection of detailed protocols using common heterogeneous and homogeneous catalysts. Emphasis is placed on the causal factors influencing reaction outcomes, including catalyst selection, reaction conditions, and stereocontrol. Safety protocols for handling pyrophoric catalysts are also thoroughly addressed.

Introduction: Significance of Ethyl 3-Phenylbutanoate

The catalytic hydrogenation of ethyl 3-phenylbut-2-enoate to its saturated counterpart, ethyl 3-phenylbutanoate, is a fundamental transformation in organic synthesis. The resulting chiral ester is a valuable building block for a variety of more complex molecules, including pharmaceuticals and fine chemicals. The ability to control the stereochemistry at the newly formed chiral center is often of paramount importance, making asymmetric hydrogenation a particularly valuable tool in this context. This guide will explore several robust methods to achieve this transformation, catering to different laboratory capabilities and synthetic goals.

Reaction Mechanism and Stereocontrol

The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the double bond, a process mediated by a metal catalyst.[1] In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The alkene and hydrogen gas adsorb onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.[1]

For α,β-unsaturated esters like ethyl 3-phenylbut-2-enoate, the reaction is generally selective for the reduction of the carbon-carbon double bond over the carbonyl group of the ester under typical hydrogenation conditions.

In asymmetric hydrogenation , a chiral catalyst is employed to favor the formation of one enantiomer over the other. This is typically achieved using a transition metal complex with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the substrate and the subsequent delivery of hydrogen, leading to a stereoselective outcome.[2] The choice of metal, chiral ligand, and reaction conditions are all critical factors in achieving high enantiomeric excess (ee). For substrates with a coordinating functional group near the double bond, this group can act as a stereoselective anchor in the chiral pocket of the catalyst, enhancing enantioselectivity.[2]

Experimental Protocols

This section provides detailed step-by-step protocols for the catalytic hydrogenation of ethyl 3-phenylbut-2-enoate using various catalytic systems.

Achiral Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, robust, and efficient heterogeneous catalyst for the hydrogenation of alkenes.[3] It is relatively inexpensive and easy to handle, making it a good choice for general-purpose reductions where stereochemistry is not a concern.

Protocol:

-

Safety First: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen. Always handle it in a well-ventilated fume hood and have a fire extinguisher readily available.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-phenylbut-2-enoate (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

-

Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate. Protic solvents often accelerate the reaction rate.[4]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. For higher pressures, a Parr shaker or a similar hydrogenation apparatus should be used.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood and purge the flask with an inert gas.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The used catalyst on the Celite® pad is highly pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and dispose of it in a designated waste container.[5]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude ethyl 3-phenylbutanoate can be purified by column chromatography on silica gel if necessary.

Achiral Hydrogenation using Raney Nickel

Raney Nickel is a highly active, non-specific hydrogenation catalyst.[6] It is particularly effective for a wide range of functional group reductions, including alkenes.[5]

Protocol:

-

Catalyst Preparation and Handling: Raney Nickel is typically supplied as a slurry in water and is pyrophoric when dry.[6] Always handle it under a liquid (water or the reaction solvent).

-

To prepare the catalyst for use, decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol) several times. This should be done carefully to avoid exposing the catalyst to air.

-

-

Reaction Setup: In a flask equipped with a magnetic stir bar, add the washed Raney Nickel catalyst as a slurry in the reaction solvent.

-

Substrate Addition: Add the ethyl 3-phenylbut-2-enoate to the flask.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 50-100 psi) in a Parr apparatus.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction progress can be monitored by observing the pressure drop in the hydrogenation apparatus.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: The Raney Nickel can be separated by filtration through Celite® or by decanting the supernatant after the catalyst has settled. As with Pd/C, the used catalyst is pyrophoric and must be handled with care.

-